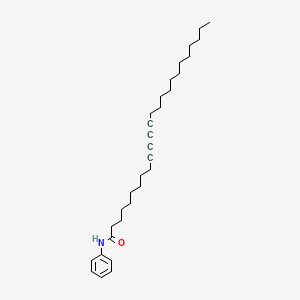
N-phenylpentacosa-10,12-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylpentacosa-10,12-diynamide is a compound that belongs to the class of diacetylenes Diacetylenes are known for their unique properties, including their ability to undergo polymerization upon exposure to ultraviolet light or heat, resulting in materials with interesting optical and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpentacosa-10,12-diynamide typically involves the reaction of 10,12-pentacosadiynoic acid with aniline. The process begins with the activation of the carboxylic acid group of 10,12-pentacosadiynoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate then reacts with aniline to form the desired diynamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-phenylpentacosa-10,12-diynamide can undergo various chemical reactions, including:
Polymerization: Exposure to ultraviolet light or heat can induce polymerization, forming polydiacetylene materials with unique optical properties.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Typically requires ultraviolet light or heat as the initiating factor.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are often carried out in the presence of a catalyst like aluminum chloride.
Major Products Formed
Polymerization: Results in polydiacetylene materials.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
科学的研究の応用
N-phenylpentacosa-10,12-diynamide has several applications in scientific research:
Materials Science: Used in the development of colorimetric sensors and other materials with unique optical properties.
Biomedical Research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
作用機序
The mechanism by which N-phenylpentacosa-10,12-diynamide exerts its effects is primarily through its ability to polymerize and form stable materials. The diacetylene moiety in the compound undergoes a 1,4-addition reaction upon exposure to ultraviolet light or heat, leading to the formation of polydiacetylene chains. These chains exhibit unique optical properties, such as color changes, which can be utilized in various applications .
類似化合物との比較
Similar Compounds
10,12-Pentacosadiynoic Acid: The precursor to N-phenylpentacosa-10,12-diynamide, also capable of polymerization.
N-(Naphthalen-1-yl)pentacosa-10,12-diynamide: Another diynamide with similar polymerization properties but different optical characteristics.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can be further functionalized to introduce additional properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and sensors.
特性
CAS番号 |
128424-24-8 |
|---|---|
分子式 |
C31H47NO |
分子量 |
449.7 g/mol |
IUPAC名 |
N-phenylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C31H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-31(33)32-30-27-24-23-25-28-30/h23-25,27-28H,2-12,17-22,26,29H2,1H3,(H,32,33) |
InChIキー |
PLDBRCRYDPYGEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
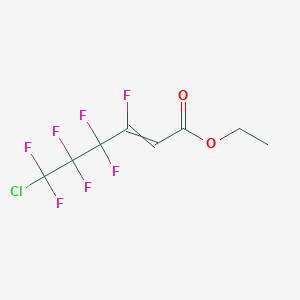
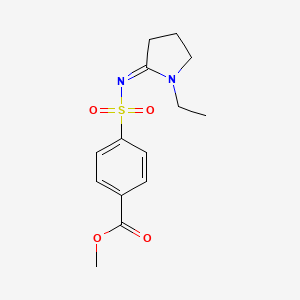
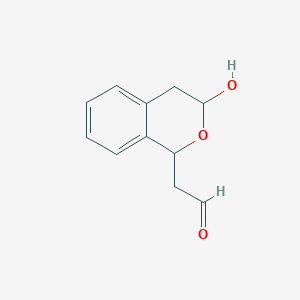
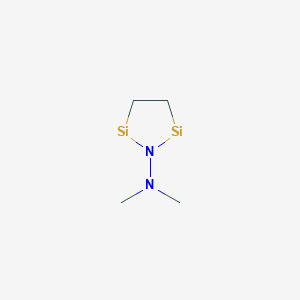
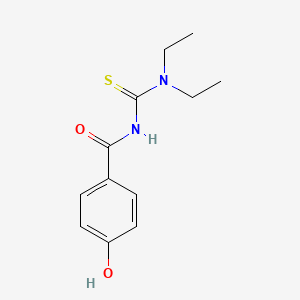
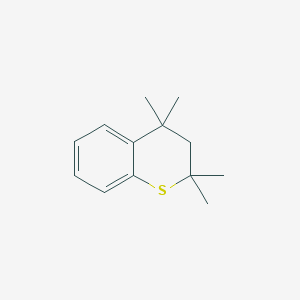
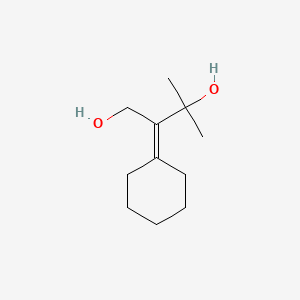



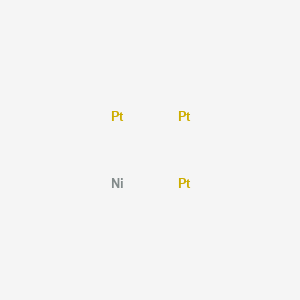
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
